molecular formula C12H10BrN3O3S B7477490 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide

2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide

Cat. No. B7477490
M. Wt: 356.20 g/mol
InChI Key: KOLCIFLOVJBUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide is a potent and selective inhibitor of this compoundβ. It binds to the ATP-binding site of this compoundβ and prevents its phosphorylation, which is necessary for its activation. Inhibition of this compoundβ by this compound leads to the activation of various downstream signaling pathways that are involved in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context and the downstream signaling pathways that are affected by this compoundβ inhibition. Some of the reported effects of this compound include:
1. Inhibition of cell proliferation: this compoundβ plays a crucial role in cell cycle regulation and inhibition of this compoundβ by this compound has been shown to inhibit cell proliferation in various cancer cell lines.
2. Induction of apoptosis: this compoundβ inhibition by this compound has been shown to induce apoptosis in cancer cells through various mechanisms such as activation of caspases and upregulation of pro-apoptotic proteins.
3. Neuroprotection: this compoundβ inhibition by this compound has been shown to protect neurons against various insults such as oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide in lab experiments is its potent and selective inhibition of this compoundβ. This allows for the specific modulation of downstream signaling pathways that are involved in various cellular processes. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other kinases that share structural similarity with this compoundβ. Additionally, its solubility and stability may be a challenge in some experimental conditions.

Future Directions

For the research and development of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide include optimization of synthesis methods, development of analogs, in vivo studies, and combination therapy.

Synthesis Methods

The synthesis of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide involves several steps. First, 3-aminopyridine is reacted with 5-bromosalicylic acid to form 5-bromo-3-pyridinyl salicylate. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to give this compound. The final product is obtained in good yield and high purity.

Scientific Research Applications

2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been extensively studied in scientific research due to its potent inhibitory activity against this compoundβ. Its application in various fields of research includes:
1. Neurodegenerative diseases: this compoundβ has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Inhibition of this compoundβ by this compound has been shown to reduce the accumulation of amyloid-beta and tau protein in the brain, which are hallmarks of Alzheimer's disease.
2. Cancer: this compoundβ is overexpressed in many types of cancer and plays a crucial role in tumor growth and metastasis. Inhibition of this compoundβ by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
3. Diabetes: this compoundβ plays a role in insulin signaling and glucose metabolism. Inhibition of this compoundβ by this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

properties

IUPAC Name

2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3S/c13-11-4-3-9(20(14,18)19)6-10(11)12(17)16-8-2-1-5-15-7-8/h1-7H,(H,16,17)(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLCIFLOVJBUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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